molecular formula C27H23N7O B2973472 [1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920262-52-8

[1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

カタログ番号: B2973472
CAS番号: 920262-52-8
分子量: 461.529
InChIキー: BGDYCEQEWICGMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[1,1'-Biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused to a piperazine moiety and a biphenyl substituent. This structure combines a rigid aromatic system with a flexible piperazine linker, which is commonly associated with enhanced binding affinity in medicinal chemistry applications. The triazolo-pyrimidine scaffold is known for its bioisosteric properties, mimicking purine bases in nucleic acids, and has been explored in kinase inhibitors and antiviral agents .

特性

IUPAC Name

(4-phenylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N7O/c35-27(22-13-11-21(12-14-22)20-7-3-1-4-8-20)33-17-15-32(16-18-33)25-24-26(29-19-28-25)34(31-30-24)23-9-5-2-6-10-23/h1-14,19H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDYCEQEWICGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound [1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, identified by the CAS number 920262-52-8, is a significant research compound with potential biological activities. Its molecular formula is C27H23N7O, and it has a molecular weight of 461.529 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell lines, and potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to alterations in cell cycle progression and induce apoptosis in cancer cells. Specifically, compounds with similar structures have demonstrated cytotoxic activities against various cancer cell lines, suggesting potential anti-cancer effects.

Target Pathways

The inhibition of CDKs affects multiple cellular pathways:

  • Cell Cycle Progression : Disruption in the normal phases of the cell cycle can lead to cell death.
  • Apoptosis Induction : Enhanced apoptosis in cancer cells contributes to reduced tumor growth.

Anticancer Effects

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:

  • Cytotoxicity : This compound exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) with IC50 values ranging from 0.3 to 24 µM.
Cell LineIC50 Value (µM)Effect
MCF-70.3Significant apoptosis induction
HCT1167.60Inhibition of cell migration
HePG-2VariableSuppression of cell cycle progression

Case Studies

Several case studies have demonstrated the efficacy of similar compounds:

  • Study on Dual Inhibitors : A compound structurally related to the target was found to be a potent dual inhibitor of EGFR and VGFR2. It effectively inhibited tumor growth in MCF-7 models and induced apoptosis.
  • Molecular Docking Studies : These studies revealed insights into binding modes and mechanisms of action against cancer targets, confirming the potential for multitarget therapeutic strategies.

類似化合物との比較

Table 1. Key Structural and Inferred Properties of Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
[Target] [1,1'-Biphenyl]-4-yl(4-(3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone Triazolo[4,5-d]pyrimidine-piperazine Biphenyl, phenyl-triazolo ~507 High lipophilicity, π-π stacking
Analog 1 Triazolo[4,5-d]pyrimidine-piperazine 4-(Trifluoromethyl)phenyl, 4-methylphenyl ~525 Enhanced metabolic stability
Analog 2 Thieno[2,3-b]pyridinone Thiophene, [1,2,4]triazolo ~408 Sulfur-mediated H-bonding, lower logP
Analog 3 Dipyrimido[1,2-a:4',5'-d]pyrimidine Methoxy, methylpiperazinyl, acrylamide ~579 Improved solubility, kinase selectivity

Research Implications

  • Lipophilicity vs. Solubility : The biphenyl group in the target compound increases logP, favoring blood-brain barrier penetration but risking off-target effects. Analog 3’s polar groups address this trade-off .
  • Synthetic Feasibility: Thieno-fused systems (Analog 2) offer simpler synthesis routes compared to the triazolo-pyrimidine-piperazine scaffold, though with reduced structural rigidity .
  • Substituent Effects : The trifluoromethyl group in Analog 1 demonstrates how halogenation can fine-tune pharmacokinetics without altering core binding interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。